![molecular formula C6H7F3O B2860597 1-Cyclopropyl-3,3,3-trifluoropropan-1-one CAS No. 1343437-16-0](/img/structure/B2860597.png)
1-Cyclopropyl-3,3,3-trifluoropropan-1-one
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Overview
Description
1-Cyclopropyl-3,3,3-trifluoropropan-1-one is a chemical compound with the molecular formula C6H7F3O . It has a molecular weight of 152.12 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7F3O/c7-6(8,9)3-5(10)4-1-2-4/h4H,1-3H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 112.6±35.0 °C . The compound has a predicted density of 1.295±0.06 g/cm3 .Scientific Research Applications
Catalytic 1,3-Difunctionalization via Oxidative C-C Bond Activation
A study highlighted the catalytic 1,3-difunctionalization of cyclopropanes as a strategy for modulating molecular shape through the introduction of electronegative substituents. This method employs aryl iodine(I-III) catalysis, demonstrating the synthesis of 1,3-difluorination products, among other derivatives. The approach underscores the potential of using 1-Cyclopropyl-3,3,3-trifluoropropan-1-one in generating compounds with specific molecular conformations due to the influence of 1,3-difluorides on molecular structure (Banik, Mennie, & Jacobsen, 2017).
Synthesis of Trifluoromethyl-Substituted Cyclopropanes
Research into the Corey-Chaykovsky reaction utilizing fluorinated sulfur ylides has enabled the synthesis of cis-configured trifluoromethyl cyclopropanes with excellent yields and good diastereoselectivities. This development is crucial for creating building blocks for pharmaceutical and agrochemical agents, illustrating the importance of this compound derivatives in drug development (Hock et al., 2017).
Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups
A novel method for synthesizing cyclopropanes involves the intramolecular coupling of two C-H bonds, highlighting the significance of this compound in accessing bioactive molecules through a simplified cyclopropanation reaction. This technique has implications for the efficient production of compounds like lemborexant, an anti-insomnia drug (Clemenceau et al., 2020).
Transition-Metal-Free Synthesis of Trifluoromethyl Cyclopropenes
A transition-metal-free reaction of 2,2,2-trifluoroacetophenone tosylhydrazones with alkynes has been developed, leading to the formation of 1,3-diaryl-3-trifluoromethylcyclopropenes. The process is notable for its simplicity and does not require metal catalysts, emphasizing the versatility of trifluoromethyl groups in directing the formation of cyclopropenes instead of pyrazoles (Barroso et al., 2016).
Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes
The enantioselective synthesis of trifluoromethyl-substituted cyclopropanes has been achieved using 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, catalyzed by the adamantylglycine-derived dirhodium complex. This method produces cyclopropanes with high diastereoselectivity and enantioselectivity, underscoring the role of this compound in the synthesis of stereochemically complex molecules (Denton, Sukumaran, & Davies, 2007).
Safety and Hazards
properties
IUPAC Name |
1-cyclopropyl-3,3,3-trifluoropropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O/c7-6(8,9)3-5(10)4-1-2-4/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZARKPIFOUSRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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